molecular formula C22H24N4O B12355367 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide CAS No. 2365471-69-6

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide

Cat. No.: B12355367
CAS No.: 2365471-69-6
M. Wt: 360.5 g/mol
InChI Key: HZXAXDPZAHVPGL-UHFFFAOYSA-N
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Description

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole core, followed by the introduction of the cyanobutyl and phenylpropan-2-yl groups. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemical Profile

CUMYL-4CN-BINACA has the molecular formula C22H24N4OC_{22}H_{24}N_{4}O and a molecular weight of approximately 360.452 g/mol. It is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.

Forensic Applications

Detection and Identification
CUMYL-4CN-BINACA was first identified in seized herbal products in 2016. Its detection has been facilitated by advanced analytical techniques such as:

  • Liquid Chromatography–High Resolution Mass Spectrometry (LC-HR/MS)
  • Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI/MS)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared Spectroscopy (FT-IR)

These methods have proven effective in quantifying CUMYL-4CN-BINACA in biological samples, including blood, which is crucial for toxicological investigations . A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the quantification of this compound in post-mortem blood samples, with a detection range from 0.1 to 50 ng/mL .

Case Studies
In forensic cases, CUMYL-4CN-BINACA has been implicated in incidents involving synthetic cannabinoid use. Its rapid identification in seized materials has led to improved understanding and management of synthetic drug abuse, aiding law enforcement agencies in controlling its distribution .

Pharmacological Insights

Mechanism of Action
As a synthetic cannabinoid, CUMYL-4CN-BINACA interacts with the cannabinoid receptors in the brain, primarily the CB1 receptor. This interaction mimics the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis, leading to psychoactive effects that can include euphoria, altered perception, and anxiety .

Toxicological Effects
Research indicates that synthetic cannabinoids like CUMYL-4CN-BINACA can produce more potent effects than natural cannabinoids, leading to increased risks of adverse health outcomes. Reports have documented severe intoxication cases resulting from its use, highlighting the necessity for ongoing surveillance and research into its safety profile .

Research Applications

Clinical Toxicology
CUMYL-4CN-BINACA serves as a subject of study in clinical toxicology due to its prevalence in drug abuse cases. Understanding its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—can provide insights into its effects on human health. Current studies focus on:

  • Metabolism Pathways : Identifying major metabolites formed during metabolism can inform risk assessments for users.
  • Dose-response Relationships : Investigating how varying doses affect physiological responses can aid in developing treatment protocols for overdose cases .

Summary Table: Analytical Methods for CUMYL-4CN-BINACA

Analytical MethodApplicationKey Features
Liquid Chromatography-HR/MSIdentificationHigh sensitivity and specificity
Gas Chromatography-EI/MSConfirmationEffective for volatile compounds
NMR SpectroscopyStructural elucidationProvides detailed molecular structure
UPLC-MS/MSQuantificationValidated method for biological samples

Mechanism of Action

The mechanism of action of 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide
  • 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxylate
  • This compound

Uniqueness

Compared to similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups

Biological Activity

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide, commonly referred to as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CUMYL-4CN-BINACA has the molecular formula C22H24N4OC_{22}H_{24}N_{4}O and a molecular weight of approximately 360.452 g/mol. The compound features an indazole core, a characteristic structure found in many synthetic cannabinoids. Its synthesis typically involves the reaction of 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid with cumylamine, leading to its classification as a new psychoactive substance (NPS) .

CUMYL-4CN-BINACA acts primarily as a full agonist at cannabinoid receptors, specifically CB1 and CB2. Research indicates that it exhibits a higher potency at CB1 receptors compared to CB2 receptors, with an inhibition constant (KiK_i) of 2.6 nM and an effective concentration (EC50EC_{50}) of 0.58 nM for CB1 . This agonistic activity influences various physiological processes, including:

  • Hypothermia : In vivo studies have shown that administration of CUMYL-4CN-BINACA at doses as low as 1 mg/kg can induce hypothermia in mice .
  • Pro-convulsant Effects : The compound has been associated with pro-convulsant activity at lower doses than many other synthetic cannabinoids, indicating significant neuroactive properties .

Biological Activity and Toxicology

The biological activity of CUMYL-4CN-BINACA extends beyond its receptor interactions. Toxicological studies have reported various effects associated with its use:

Cytotoxicity

In vitro assays have been employed to evaluate the cytotoxic effects of CUMYL-4CN-BINACA on human cell lines. These studies assess parameters such as cell viability, membrane integrity, and apoptosis indicators. The findings suggest that the compound may exhibit significant cytotoxicity under certain conditions .

Clinical Symptoms

Reports from clinical cases highlight symptoms associated with CUMYL-4CN-BINACA exposure, including:

  • Impairment of the central nervous system (CNS), leading to seizures and acute psychosis.
  • Cardiovascular complications such as arrhythmias.
  • Hepatotoxicity has also been noted among users .

Case Studies

Several case studies have documented the effects of CUMYL-4CN-BINACA in real-world scenarios:

  • Case Study 1 : A young adult presented with severe agitation and altered mental status after using synthetic cannabinoids, later identified as containing CUMYL-4CN-BINACA. The patient exhibited CNS depression and required sedation for management.
  • Case Study 2 : An emergency department report described a patient experiencing tachycardia and hypertension linked to the use of products containing CUMYL-4CN-BINACA, emphasizing its cardiovascular impact.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolic pathways of CUMYL-4CN-BINACA:

  • Metabolic Stability : Research indicates that the compound undergoes significant metabolism in liver preparations, with various metabolites identified through high-resolution mass spectrometry (HR-MS) techniques .
Parameter Value
Molecular FormulaC22H24N4O
Molecular Weight360.452 g/mol
CB1 Receptor PotencyKi=2.6 nMK_i=2.6\text{ nM}
Hypothermic Dose (i.p.)1 mg/kg
Pro-convulsant Dose (i.p.)0.3 mg/kg

Properties

CAS No.

2365471-69-6

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide

InChI

InChI=1S/C22H24N4O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)25-26(20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,16H2,1-2H3,(H,24,27)

InChI Key

HZXAXDPZAHVPGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=C3C=CC=CC3=NN2CCCCC#N

Origin of Product

United States

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